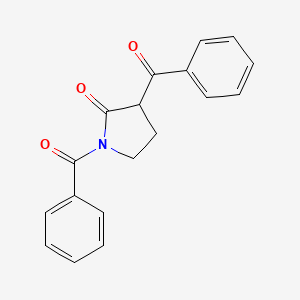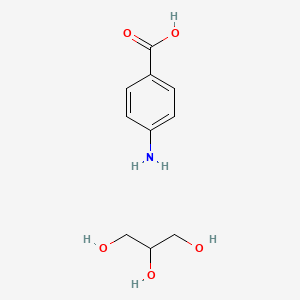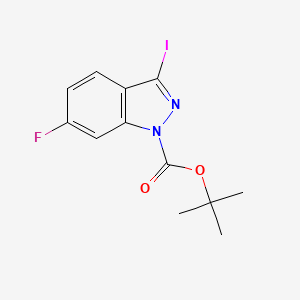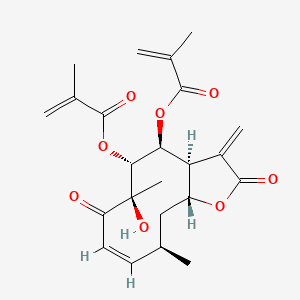
Phenol, 2,6-dichloro-4-nonyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,6-dichloro-4-nonyl- is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a nonyl group at the 4 position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dichloro-4-nonyl- typically involves the chlorination of phenol followed by the introduction of the nonyl group. One common method is the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions.
Another method involves the use of sulfuryl chloride for chlorination, followed by the Friedel-Crafts alkylation to introduce the nonyl group. The reaction conditions include the use of anhydrous aluminum chloride as a catalyst and a nonyl halide as the alkylating agent.
Industrial Production Methods
Industrial production of Phenol, 2,6-dichloro-4-nonyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and alkylation. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Phenol, 2,6-dichloro-4-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenol ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dechlorinated phenols or reduced phenolic compounds.
Substitution: Phenolic compounds with substituted functional groups.
科学的研究の応用
Phenol, 2,6-dichloro-4-nonyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals and as an active ingredient in antiseptics.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
作用機序
The mechanism of action of Phenol, 2,6-dichloro-4-nonyl- involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic activities. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This leads to the inhibition of essential cellular processes and contributes to its antimicrobial properties.
類似化合物との比較
Phenol, 2,6-dichloro-4-nonyl- can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichlorophenol: Lacks the nonyl group, making it less hydrophobic.
Nonylphenol: Contains a nonyl group but lacks chlorine atoms, resulting in different chemical properties.
The uniqueness of Phenol, 2,6-dichloro-4-nonyl- lies in its combination of chlorination and alkylation, which imparts distinct chemical and biological properties.
特性
CAS番号 |
102127-41-3 |
|---|---|
分子式 |
C15H22Cl2O |
分子量 |
289.2 g/mol |
IUPAC名 |
2,6-dichloro-4-nonylphenol |
InChI |
InChI=1S/C15H22Cl2O/c1-2-3-4-5-6-7-8-9-12-10-13(16)15(18)14(17)11-12/h10-11,18H,2-9H2,1H3 |
InChIキー |
YBIUWKDQETUHCE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)



![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081202.png)




![3-[(2-Methylpropan-2-yl)oxymethyl]piperazin-2-one](/img/structure/B14081216.png)
![Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14081218.png)

![1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14081225.png)
![(10S,13S)-10-Hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14081226.png)
